molecular formula C20H19F2N3O B6950242 N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylcinnoline-4-carboxamide

N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylcinnoline-4-carboxamide

Cat. No.: B6950242
M. Wt: 355.4 g/mol
InChI Key: SHNKTYMYESFZJJ-UHFFFAOYSA-N
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Description

N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylcinnoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cinnoline ring, a difluorophenyl group, and a butyl chain. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Properties

IUPAC Name

N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylcinnoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O/c1-25(18(19(21)22)12-11-14-7-3-2-4-8-14)20(26)16-13-23-24-17-10-6-5-9-15(16)17/h2-10,13,18-19H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNKTYMYESFZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC1=CC=CC=C1)C(F)F)C(=O)C2=CN=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylcinnoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cinnoline ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the difluorophenyl moiety.

    Attachment of the butyl chain: This can be accomplished through alkylation reactions, where the butyl chain is introduced using alkyl halides or similar reagents.

    Final coupling: The final step involves coupling the cinnoline ring with the difluorophenylbutyl chain under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylcinnoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, using nucleophiles like amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylcinnoline-4-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a tool for probing cellular processes.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylcinnoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenyl group and cinnoline ring are believed to play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylcinnoline-4-carboxamide can be compared with other similar compounds, such as:

    N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylcinnoline-3-carboxamide: This compound differs in the position of the carboxamide group on the cinnoline ring, which can affect its chemical properties and biological activity.

    N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylquinoline-4-carboxamide:

    N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-4-carboxamide:

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